2-(4-Iodo-phenoxy)-phenylamine
Overview
Description
2-(4-Iodo-phenoxy)-phenylamine is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a phenylamine structure
Preparation Methods
The synthesis of 2-(4-Iodo-phenoxy)-phenylamine typically involves the reaction of 4-iodophenol with aniline derivatives under specific conditions. One common method includes the use of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification steps to obtain the desired product .
Chemical Reactions Analysis
2-(4-Iodo-phenoxy)-phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The phenylamine group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Iodo-phenoxy)-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-phenoxy)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Iodo-phenoxy)-phenylamine can be compared with other similar compounds, such as:
4-Iodophenol: Similar in structure but lacks the phenylamine group, making it less versatile in certain applications.
2-(4-Iodo-phenoxy)-ethylamine: Contains an ethylamine group instead of a phenylamine group, which may affect its reactivity and applications.
Properties
IUPAC Name |
2-(4-iodophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWORJAETOAVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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